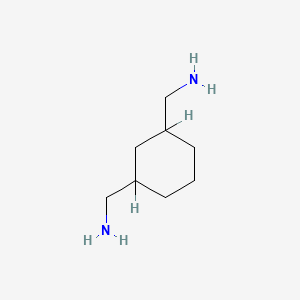
1,3-Cyclohexanedimethanamine
Overview
Description
1,3-Cyclohexanedimethanamine, also known as 1,3-bis(aminomethyl)cyclohexane, is an organic compound belonging to the class of aliphatic amines. It is characterized by a cyclohexane ring with two methylene groups, each bearing an amino group. This compound is primarily used as a curing agent for epoxy resins and in the production of polyamides .
Mechanism of Action
- The primary targets of 1,3-Cyclohexanedimethanamine are not well-documented in the literature. However, it is used as a cross-linking agent in various applications, including membrane formation for CO₂ separation and the synthesis of open-framework bimetallic phosphites .
- Its two amine groups may contribute to its surface-active properties, making it suitable for surfactant and emulsifier preparation .
- Absorption : The compound is soluble in water and exhibits moderate lipophilicity (logP = 0.783 at 21.5°C) .
Target of Action
Mode of Action
Pharmacokinetics (ADME)
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Cyclohexanedimethanamine can be synthesized through the catalytic hydrogenation of m-xylylenediamine. The process involves two-stage hydrogenation in the presence of a catalyst such as Raney nickel. Solvents like methanol, methylamine, and 1,4-dioxane are commonly used in this reaction .
Industrial Production Methods
In industrial settings, this compound is produced as part of a mixture with its 1,4-derivative. The primary method involves the catalytic hydrogenation of m-xylylenediamine, which is then separated and purified to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
1,3-Cyclohexanedimethanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or imides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, particularly with halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Halides such as alkyl chlorides or bromides are used in substitution reactions.
Major Products
Oxidation: Produces amides or imides.
Reduction: Forms secondary or tertiary amines.
Substitution: Results in the formation of substituted cyclohexane derivatives.
Scientific Research Applications
1,3-Cyclohexanedimethanamine has a wide range of applications in scientific research:
Chemistry: Used as a curing agent for epoxy resins, which are essential in coatings, adhesives, and composite materials.
Biology: Employed in the synthesis of bio-based polyamides, which have applications in biodegradable plastics.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Comparison with Similar Compounds
Similar Compounds
1,4-Cyclohexanedimethanamine: Similar in structure but with amino groups at the 1,4-positions.
Isophorone diamine: Another aliphatic diamine used in similar applications.
Hexamethylenediamine: A linear aliphatic diamine used in the production of nylon.
Uniqueness
1,3-Cyclohexanedimethanamine is unique due to its cycloaliphatic structure, which imparts rigidity and enhances the thermal stability of the materials it is used in. This makes it particularly valuable in applications requiring high-performance materials .
Properties
IUPAC Name |
[3-(aminomethyl)cyclohexyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c9-5-7-2-1-3-8(4-7)6-10/h7-8H,1-6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBRROYTTDFLDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)CN)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041238 | |
| Record name | 1,3-Cyclohexanedimethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1,3-Cyclohexanedimethanamine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
2579-20-6 | |
| Record name | 1,3-Bis(aminomethyl)cyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2579-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Cyclohexanebis(methylamine) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002579206 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Cyclohexanedimethanamine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Cyclohexanedimethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Cyclohexanedimethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.129 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-BIS(AMINOMETHYL)CYCLOHEXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VR58242KKB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 1,3-Cyclohexanedimethanamine, often referred to as 1,3-BAC, serves as a crucial building block in synthesizing polymers and as a curing agent for epoxy resins. Research highlights its role in developing flame-retardant materials. For instance, a study demonstrated its use in creating a novel intumescent flame-retardant curing agent (PCDSPB) for epoxy resin. [] This curing agent significantly enhanced the flame resistance of the epoxy composites. []
ANone: this compound possesses two primary amine groups attached to its cyclohexane ring. These amine groups react with epoxy groups, initiating the curing process and forming a crosslinked network structure. This crosslinking reaction is responsible for enhancing the mechanical strength, thermal stability, and chemical resistance of the final cured epoxy material.
A: While specific details about the mechanism are not provided in the abstract, research indicates that this compound can function as an organic template in synthesizing ZSM-11/ZSM-5 intergrowth zeolite. [] Organic templates play a crucial role in directing the formation of zeolites, influencing their pore size, structure, and ultimately, their catalytic properties.
A: Researchers rely on a combination of spectroscopic and thermal analysis techniques. For structural characterization, Fourier-transform infrared spectroscopy (FTIR) and mass spectrometry (MS) are frequently used. [] To evaluate the thermal properties and decomposition behavior of materials containing this compound, techniques like thermogravimetric analysis (TG) and TG coupled with FTIR (TG-FTIR) are employed. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
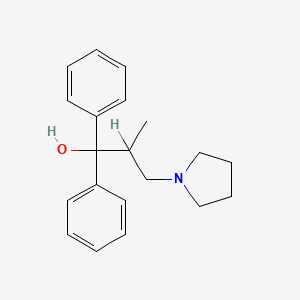
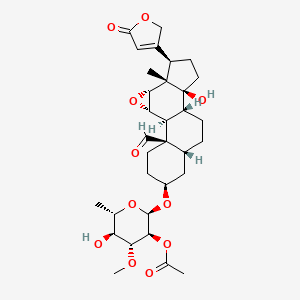
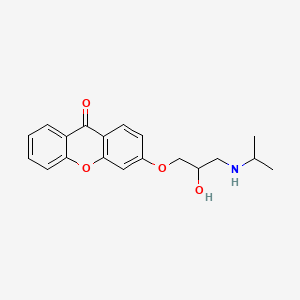

![[2-[(1S,2S,4S,8S,9S,11S,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 3,3-dimethylbutanoate](/img/structure/B1196746.png)
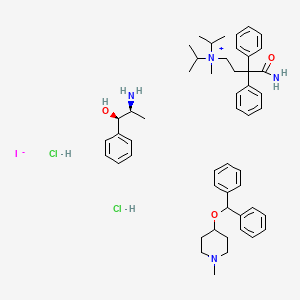
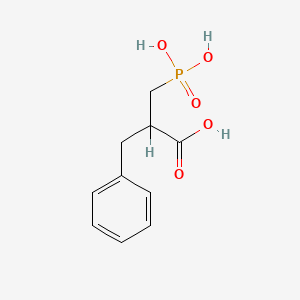
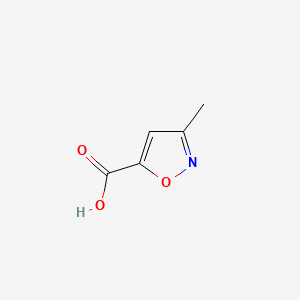
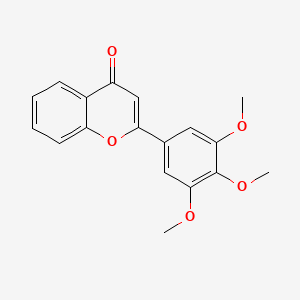

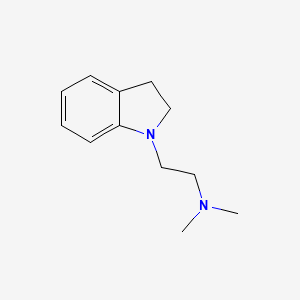
![1-(3,4-Dichlorophenyl)-2-[[4-(2-furanylmethyl)-5-(3-pyridinyl)-1,2,4-triazol-3-yl]thio]ethanone](/img/structure/B1196760.png)
![N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-methyl-4-pyridinecarboxamide](/img/structure/B1196761.png)
![2-[4-[(4-Chlorophenyl)methoxy]phenyl]-5-[3-(1-imidazolyl)propylamino]-4-oxazolecarbonitrile](/img/structure/B1196762.png)
